molecular formula C9H5ClN2O3S B12873515 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride

2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride

Cat. No.: B12873515
M. Wt: 256.67 g/mol
InChI Key: NNVVLMAYRJDHAC-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a sulfonyl chloride group attached to the benzoxazole ring, along with a cyanomethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO). The reaction is carried out at 50°C in the presence of aqueous hydrogen peroxide and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Ethanol, dichloromethane, and other organic solvents

Major Products

The major products formed from these reactions include substituted benzoxazole derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonamide
  • 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonic acid
  • 2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl fluoride

Uniqueness

2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may have different functional groups, leading to variations in reactivity and applications .

Properties

Molecular Formula

C9H5ClN2O3S

Molecular Weight

256.67 g/mol

IUPAC Name

2-(cyanomethyl)-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O3S/c10-16(13,14)7-3-1-2-6-9(7)15-8(12-6)4-5-11/h1-3H,4H2

InChI Key

NNVVLMAYRJDHAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)CC#N

Origin of Product

United States

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